2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with significant potential in various scientific fields. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The compound’s structure includes a quinoline core with a cyclopropyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with a cyclopropyl ketone, followed by nitration and carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Reduction of the nitro group: Produces 2-Cyclopropyl-6-aminoquinoline-4-carboxylic acid.
Substitution reactions: Yield various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the cyclopropyl and nitro groups, resulting in different biological activities.
2-Cyclopropylquinoline-4-carboxylic acid: Lacks the nitro group, affecting its reactivity and applications.
6-Nitroquinoline-4-carboxylic acid: Lacks the cyclopropyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid’s unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10N2O4 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-cyclopropyl-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-6-12(7-1-2-7)14-11-4-3-8(15(18)19)5-9(10)11/h3-7H,1-2H2,(H,16,17) |
InChI Key |
VSFZETZPLHWGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
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